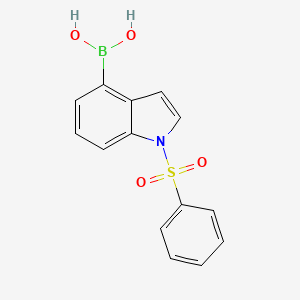

1-Benzenesulfonyl-1H-indole-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzenesulfonyl-1H-indole-4-boronic acid is a chemical compound with the molecular formula C14H12BNO4S and a molecular weight of 301.13 g/mol . It belongs to the class of boronic acids, which are versatile compounds used in various synthetic and medicinal chemistry applications.

Synthesis Analysis

The synthesis of 1-Benzenesulfonyl-1H-indole-4-boronic acid involves several steps. While specific synthetic routes may vary, a common approach includes the reaction of an appropriate indole derivative with a boronic acid reagent. The sulfonyl group is then introduced using suitable reagents. Detailed synthetic procedures can be found in relevant literature .

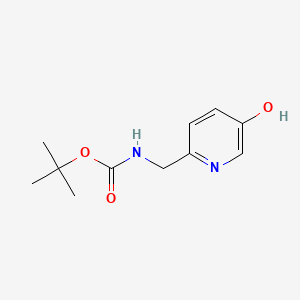

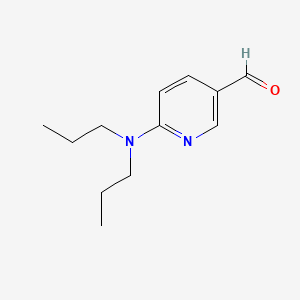

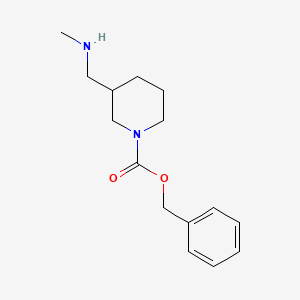

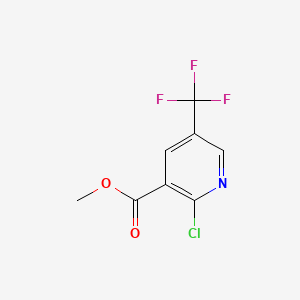

Molecular Structure Analysis

The compound’s molecular structure consists of an indole ring fused with a boronic acid moiety. The benzenesulfonyl group is attached to the indole nitrogen, resulting in a unique arrangement. The boronic acid functionality allows for potential interactions with other molecules, making it valuable for cross-coupling reactions and drug discovery .

Chemical Reactions Analysis

1-Benzenesulfonyl-1H-indole-4-boronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. In these reactions, it serves as a boron source, enabling the formation of carbon-carbon bonds. Researchers have explored its utility in constructing complex organic molecules and designing novel pharmaceuticals .

Physical And Chemical Properties Analysis

Scientific Research Applications

Drug Synthesis

This compound is utilized in the synthesis of tubulin inhibitors like VERU-111 analogs, which are significant in cancer treatment research. It serves as a key intermediate in creating these complex molecules .

Chemical Research

In chemical research, it’s used for the preparation of arenes via palladium-catalyzed Suzuki cross-coupling reactions, a pivotal method for forming carbon-carbon bonds .

Biological Activity

Indole derivatives, including those related to 1-Benzenesulfonyl-1H-indole-4-boronic acid, exhibit a range of biological activities such as anti-inflammatory, anticancer, and antimicrobial effects. They are crucial in the development of new therapeutic agents .

Sensing Applications

Boronic acids, a group to which this compound belongs, are widely used in the detection of diols and anions. They serve as molecular receptors in novel sensing methods, both optical and electrochemical .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our compound) transfers an organic group to the palladium .

Pharmacokinetics

It’s worth noting that the stability of boronic acids and their esters can be a concern in pharmacological applications .

Result of Action

The primary result of the action of 1-Benzenesulfonyl-1H-indole-4-boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of 1-Benzenesulfonyl-1H-indole-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions, such as the choice of solvent, temperature, and the presence of a base, can affect the efficiency of the reaction . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .

properties

IUPAC Name |

[1-(benzenesulfonyl)indol-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO4S/c17-15(18)13-7-4-8-14-12(13)9-10-16(14)21(19,20)11-5-2-1-3-6-11/h1-10,17-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLZYWJFKKTOPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674263 |

Source

|

| Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256358-55-0 |

Source

|

| Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxypyrido[2,3-b]pyrazine](/img/structure/B567755.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten](/img/structure/B567757.png)

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B567761.png)